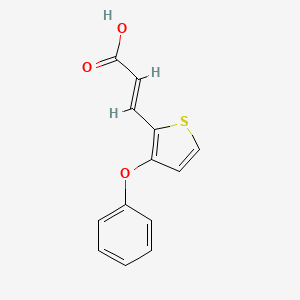
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid, also known as PTPA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiophene derivatives and has shown promising results in various biochemical and physiological studies.
Mechanism of Action
The mechanism of action of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid is not fully understood, but it is believed to target the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has been shown to inhibit the activity of Akt, a key protein in this pathway, leading to the inhibition of downstream signaling and ultimately inducing cell death.
Biochemical and Physiological Effects:
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has been reported to exhibit various biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has also been shown to inhibit angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has also been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has several advantages for lab experiments. It is easily synthesized, and its purity can be easily verified by various analytical techniques. Moreover, (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further research. However, there are also some limitations to using (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid in lab experiments. (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has low solubility in water, which can limit its use in certain experiments. Furthermore, the mechanism of action of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid. One potential direction is to investigate its potential application in other diseases, such as neurodegenerative diseases and autoimmune disorders. Another direction is to explore the use of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid in combination with other chemotherapeutic agents for cancer treatment. Furthermore, the mechanism of action of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid is a synthetic compound that has shown promising results in various scientific research applications. Its cytotoxic effects on cancer cells, inhibition of angiogenesis, and anti-inflammatory effects make it a potential candidate for cancer treatment and the treatment of other diseases. However, further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesis Methods
The synthesis of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid involves the reaction of 3-Phenoxythiophene-2-carboxylic acid with thionyl chloride, followed by the addition of triethylamine and acryloyl chloride. The final product is obtained through purification by column chromatography. This method has been reported to yield a high purity of (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid with a good yield.
Scientific Research Applications
(E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has been extensively studied for its potential application in cancer research. It has been reported to exhibit cytotoxic effects on various cancer cell lines, including breast, colorectal, and lung cancer. (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, (E)-3-(3-Phenoxythiophen-2-yl)prop-2-enoic acid has demonstrated a synergistic effect when used in combination with other chemotherapeutic agents, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
(E)-3-(3-phenoxythiophen-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3S/c14-13(15)7-6-12-11(8-9-17-12)16-10-4-2-1-3-5-10/h1-9H,(H,14,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNYQRQBHQNSR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(SC=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(SC=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2462321.png)

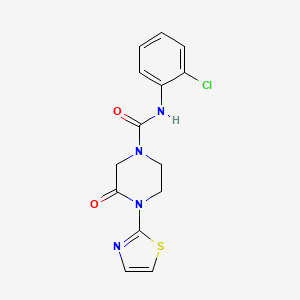
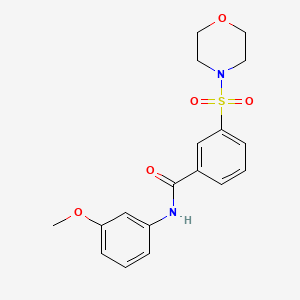
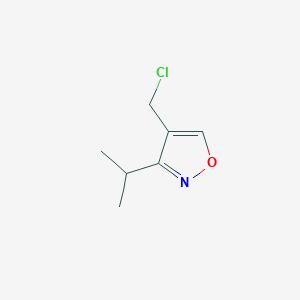
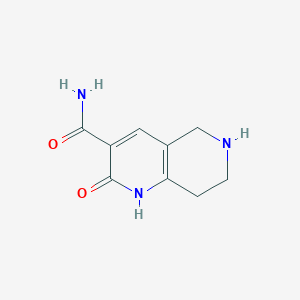
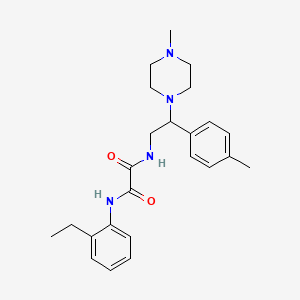
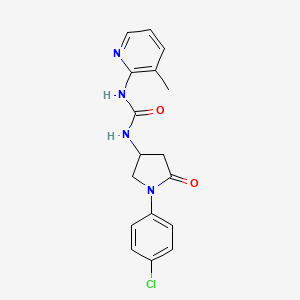

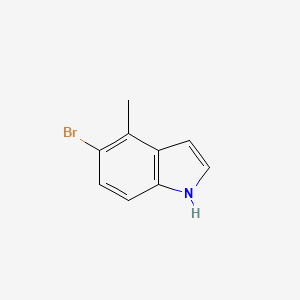

![{4-[Phenyl(pyrrolidin-1-yl)methyl]phenyl}boronic acid](/img/structure/B2462342.png)

